Melting Point and Crystallization Behavior vs. Native n-C36H74
The thermodynamic properties of hexatriacontane-d74 differ significantly from its non-deuterated analog. The melting point (Tm) of n-C36H74 is approximately 4°C greater than that of n-C36D74 [1]. This difference drives selective partitioning during crystallization from the melt or from solution, resulting in a compositionally heterogeneous solid [1]. Consequently, n-C36H74 crystallizes much more rapidly from dilute solution than its deuterated counterpart [1]. These differences preclude the use of the non-deuterated compound as a direct proxy in phase-separation or crystallization studies.
| Evidence Dimension | Melting Point (Tm) Difference |
|---|---|
| Target Compound Data | Tm of n-C36D74 is approximately 4°C lower |
| Comparator Or Baseline | Tm of n-C36H74 is approximately 4°C higher |
| Quantified Difference | ≈ 4°C |
| Conditions | Differential scanning calorimetry (DSC) of binary paraffin mixtures |
Why This Matters
This quantifiable thermal difference invalidates the use of the native compound as a substitute in experiments requiring precise thermodynamic parity, such as studies of polymer crystallization or neutron scattering where the deuterated compound serves as a labeled analog.
- [1] Stehling, F. C., Ergos, E., & Mandelkern, L. (1971). Phase Separation in n-Hexatriacontane-n-Hexatriacontane-d74 and Polyethylene-Poly(ethylene-d4) Systems. Macromolecules, 4(6), 672-677. View Source
